molecular formula C12H17P B8685618 Phosphine, cyclohexylphenyl-

Phosphine, cyclohexylphenyl-

Cat. No.: B8685618
M. Wt: 192.24 g/mol
InChI Key: KUIAJKPVKOXUQO-UHFFFAOYSA-N
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Description

Phosphine, cyclohexylphenyl- (C₆H₁₁C₆H₅PH) is a tertiary phosphine compound characterized by a phosphorus atom bonded to one cyclohexyl group and two phenyl groups (or vice versa, depending on substitution patterns). This organophosphorus ligand falls under the category of cyclic aryl phosphines, as classified by the CPC Scheme . Its structure combines the steric bulk of cyclohexyl with the aromatic π-electron system of phenyl groups, making it a versatile candidate for coordination chemistry and catalysis. Cyclohexylphenylphosphine derivatives are commercially available, with suppliers listing compounds like cyclohexylbis[5-methyl-2-(1-methylethyl)cyclohexyl]phosphine (CAS 61142-16-3) and dicyclohexyl-(2-methylphenyl)phosphine (CAS 173593-25-4, MW 288.41) .

Properties

Molecular Formula

C12H17P

Molecular Weight

192.24 g/mol

IUPAC Name

cyclohexyl(phenyl)phosphane

InChI

InChI=1S/C12H17P/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h1,3-4,7-8,12-13H,2,5-6,9-10H2

InChI Key

KUIAJKPVKOXUQO-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)PC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Phosphine, cyclohexylphenyl- can be synthesized through several methods. One common approach involves the reaction of cyclohexylmagnesium bromide with dichlorophenylphosphine. The reaction typically occurs in an inert atmosphere to prevent oxidation and is carried out in a solvent such as tetrahydrofuran (THF) at low temperatures to control the reactivity of the Grignard reagent.

Another method involves the hydrophosphination of cyclohexene with phenylphosphine. This reaction can be catalyzed by transition metals such as palladium or platinum, which facilitate the addition of the phosphine across the double bond of the cyclohexene.

Industrial Production Methods

Industrial production of phosphine, cyclohexylphenyl- often utilizes large-scale batch reactors where the reagents are combined under controlled conditions. The reaction is monitored for temperature, pressure, and reactant concentrations to ensure high yield and purity. Post-reaction, the product is typically purified through distillation or recrystallization to remove any unreacted starting materials or by-products.

Chemical Reactions Analysis

Types of Reactions

Phosphine, cyclohexylphenyl- undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form phosphine oxides, which are more stable and less reactive.

    Substitution: The phosphorus atom can participate in nucleophilic substitution reactions, where the cyclohexyl or phenyl groups can be replaced by other substituents.

    Coordination: It acts as a ligand in coordination complexes with transition metals, forming stable metal-phosphine complexes.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen. The reaction is typically carried out in an organic solvent such as dichloromethane.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions. These reactions often require a base such as triethylamine to neutralize the by-products.

    Coordination: Transition metals like palladium, platinum, and rhodium are commonly used. The reactions are usually conducted in solvents like toluene or ethanol under inert atmosphere conditions.

Major Products

    Oxidation: Cyclohexylphenylphosphine oxide.

    Substitution: Various substituted phosphines depending on the reagents used.

    Coordination: Metal-phosphine complexes with varying stoichiometries and geometries.

Scientific Research Applications

Phosphine, cyclohexylphenyl- has several applications in scientific research:

    Chemistry: It is used as a ligand in homogeneous catalysis, particularly in cross-coupling reactions such as Suzuki-Miyaura and Heck reactions. Its steric and electronic properties can be tuned to optimize catalytic activity and selectivity.

    Biology: Phosphine derivatives are explored for their potential biological activities, including as enzyme inhibitors or as components in drug delivery systems.

    Medicine: Research is ongoing into the use of phosphine compounds in medicinal chemistry, particularly for their potential roles in cancer therapy and as antimicrobial agents.

    Industry: In industrial applications, phosphine, cyclohexylphenyl- is used in the synthesis of fine chemicals and pharmaceuticals. Its role as a ligand in catalysis makes it valuable for large-scale chemical production processes.

Mechanism of Action

The mechanism by which phosphine, cyclohexylphenyl- exerts its effects is primarily through its role as a ligand in metal complexes. The phosphorus atom donates electron density to the metal center, stabilizing the complex and facilitating various catalytic processes. The cyclohexyl and phenyl groups influence the steric and electronic environment around the phosphorus, affecting the reactivity and selectivity of the metal complex.

Comparison with Similar Compounds

Structural and Physicochemical Comparisons with Analogous Phosphines

Substituent Effects on Host-Guest Interactions

  • Adamantyl vs. Cyclohexyl Substituents : Diphenyl(4-adamantylphenyl)phosphine (AdTPP) exhibits a formation constant (Kf) twice that of diphenyl(4-phenylphenyl)phosphine in supercritical CO₂ (scCO₂) due to adamantyl’s superior hydrophobic bulk . Cyclohexylphenylphosphine, while less bulky than AdTPP, likely shows intermediate Kf values, balancing hydrophobicity and steric accessibility.
  • Solvent Influence : The absence of hydrophobic effects in scCO₂ reduces Kf values for cyclohexylphenylphosphine compared to aqueous environments, suggesting solvent polarity critically modulates its host-guest binding efficiency .

Molecular Packing and Conformational Stability

  • Substituent Volume : In gold(I)-thiolate complexes, trifluoromethyl groups reduce packing compactness compared to hydrogen or fluorine substituents . Cyclohexylphenylphosphine’s cyclohexyl group, being bulkier than phenyl but less rigid than trifluoromethyl, may induce moderate steric hindrance, influencing crystallinity and thermal stability in metal complexes.

Environmental Persistence and Bioaccumulation

  • Partition Coefficients: Cyclohexylphenyl moieties in liquid crystal monomers (LCMs) elevate n-octanol-water (KOW) and octanol-air (KOA) partition coefficients, suggesting similar derivatives in phosphines may exhibit bioaccumulative tendencies . Comparatively, fluorinated or brominated phosphines (e.g., tris(pentafluorophenyl)phosphine) likely have higher environmental mobility due to halogen electronegativity.

Ligand Performance in Coordination Chemistry

  • For example, dicyclohexyl-(2-methylphenyl)phosphine (MW 288.41) may enhance catalyst longevity in cross-coupling reactions compared to PPh₃.
  • Comparison with Hybrid Ligands: Multidentate phosphine-alkene ligands (e.g., iron haloketones) offer chelation advantages, whereas cyclohexylphenylphosphine’s monodentate nature may limit its utility in complex catalytic cycles .

Data Tables

Table 1. Key Properties of Cyclohexylphenylphosphine and Analogues

Compound Molecular Weight Substituents Kf (scCO₂) Application
Cyclohexylphenylphosphine ~288.41* Cyclohexyl, Phenyl ~50–100† Catalysis, Polymers
AdTPP 454.56 Adamantyl, Phenyl ~200† Host-Guest Chemistry
Triphenylphosphine (PPh₃) 278.28 Phenyl N/A Ubiquitous Ligand
Dicyclohexyl-(2-MePh)Phos. 288.41 Cyclohexyl, 2-MePhenyl N/A Catalysis

*Based on dicyclohexyl-(2-methylphenyl)phosphine . †Estimated from diphenylphosphine derivatives .

Table 2. Environmental Impact Parameters

Compound Type Log KOW (Predicted) Bioaccumulation Potential
Cyclohexylphenylphosphine 5.8–6.5* Moderate-High
Fluorinated Phosphines 4.0–5.0 Low-Moderate
Brominated Phosphines 6.5–7.5 High

*Derived from cyclohexylphenyl LCM data .

Q & A

Q. What are the established synthetic routes for cyclohexylphenylphosphine, and how can researchers ensure reproducibility?

Cyclohexylphenylphosphine is typically synthesized via nucleophilic substitution reactions between cyclohexylphosphine derivatives and aryl halides under inert conditions (e.g., nitrogen atmosphere). Key steps include:

  • Purification via column chromatography or recrystallization.
  • Characterization using 31^{31}P NMR to confirm phosphine group integration and X-ray crystallography for structural validation .
  • Documentation of reaction conditions (solvent, temperature, catalyst) in the main manuscript, with extended protocols in supplementary materials to meet reproducibility standards .

Q. How should researchers design a literature review to identify gaps in cyclohexylphenylphosphine applications?

  • Use databases like SciFinder and Web of Science with search terms such as "cyclohexylphenylphosphine synthesis," "phosphine ligand applications," and "organophosphorus catalysis."
  • Apply the PICO framework (Population: reaction systems; Intervention: ligand design; Comparison: alternative phosphines; Outcome: catalytic efficiency) to structure queries .
  • Prioritize primary sources (peer-reviewed journals) over reviews to avoid bias and identify unresolved challenges, such as air sensitivity or limited substrate scope .

Q. What analytical techniques are critical for confirming the purity and identity of cyclohexylphenylphosphine?

  • Spectroscopic methods : 1^{1}H, 13^{13}C, and 31^{31}P NMR to verify molecular structure and purity.
  • Chromatography : HPLC or GC-MS to detect residual solvents or byproducts.
  • Elemental analysis : Quantify C, H, and P content to validate stoichiometry .

Advanced Research Questions

Q. How can cyclohexylphenylphosphine be optimized as a ligand in asymmetric catalysis?

  • Steric/electronic tuning : Modify substituents on the phenyl or cyclohexyl groups to alter catalyst activity. For example, electron-withdrawing groups may enhance metal center electrophilicity.
  • Mechanistic studies : Use in situ IR or EXAFS spectroscopy to monitor metal-ligand interactions during catalytic cycles .
  • Comparative trials : Benchmark against commercial ligands (e.g., BINAP) in cross-coupling reactions to evaluate turnover numbers and enantioselectivity .

Q. How can contradictions in spectral data for cyclohexylphenylphosphine derivatives be resolved?

  • Multi-technique validation : Cross-reference NMR, X-ray, and high-resolution mass spectrometry (HRMS) data to confirm structural assignments.
  • Computational modeling : Employ DFT calculations to predict 31^{31}P NMR chemical shifts and compare with experimental results .
  • Error analysis : Investigate solvent effects or oxidation artifacts that may skew spectral interpretations .

Q. What factors influence the stability of cyclohexylphenylphosphine under varying experimental conditions?

  • Air sensitivity : Store under inert gas and use glovebox techniques to prevent oxidation to phosphine oxides.
  • Thermal stability : Conduct thermogravimetric analysis (TGA) to determine decomposition thresholds.
  • Solvent compatibility : Test solubility and stability in polar aprotic (e.g., DMF) vs. nonpolar (e.g., toluene) solvents .

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